molecular formula C7H3ClF3NO B13682796 2,3,4-trifluoro-N-hydroxybenzenecarboximidoyl chloride

2,3,4-trifluoro-N-hydroxybenzenecarboximidoyl chloride

Cat. No.: B13682796
M. Wt: 209.55 g/mol
InChI Key: HIBXJIXVFMBFCX-UHFFFAOYSA-N
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Description

2,3,4-trifluoro-N-hydroxybenzenecarboximidoyl chloride is a fluorinated organic compound It is characterized by the presence of three fluorine atoms attached to a benzene ring, along with a hydroxyimino group and a chloride substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trifluoro-N-hydroxybenzenecarboximidoyl chloride typically involves the reaction of 2,3,4-trifluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired compound. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4-trifluoro-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid and hydroxylamine.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and hydrolysis products such as carboxylic acids and hydroxylamine derivatives.

Scientific Research Applications

2,3,4-trifluoro-N-hydroxybenzenecarboximidoyl chloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which 2,3,4-trifluoro-N-hydroxybenzenecarboximidoyl chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or activator of specific biochemical pathways. The compound’s ability to form stable complexes with proteins and other biomolecules underlies its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoro-N-phenylacetimidoyl chloride
  • 2,3,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride
  • 2,4,5-trifluoro-N-hydroxybenzenecarboximidoyl chloride

Uniqueness

Compared to similar compounds, 2,3,4-trifluoro-N-hydroxybenzenecarboximidoyl chloride is unique due to its specific substitution pattern on the benzene ring. This arrangement of fluorine atoms influences its reactivity, stability, and interaction with other molecules, making it distinct in its chemical behavior and applications.

Properties

Molecular Formula

C7H3ClF3NO

Molecular Weight

209.55 g/mol

IUPAC Name

2,3,4-trifluoro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H3ClF3NO/c8-7(12-13)3-1-2-4(9)6(11)5(3)10/h1-2,13H

InChI Key

HIBXJIXVFMBFCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=NO)Cl)F)F)F

Origin of Product

United States

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